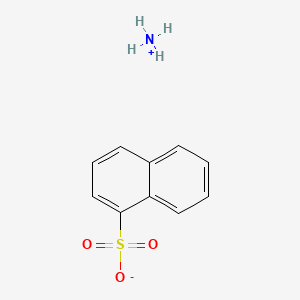

Ammonium naphthalene-1-sulphonate

Description

Structure

3D Structure of Parent

Properties

CAS No. |

37087-00-6 |

|---|---|

Molecular Formula |

C10H8O3S.H3N C10H11NO3S |

Molecular Weight |

225.27 g/mol |

IUPAC Name |

azanium;naphthalene-1-sulfonate |

InChI |

InChI=1S/C10H8O3S.H3N/c11-14(12,13)10-7-3-5-8-4-1-2-6-9(8)10;/h1-7H,(H,11,12,13);1H3 |

InChI Key |

FWDSBAGKRBHRJH-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C2C(=C1)C=CC=C2S(=O)(=O)[O-].[NH4+] |

Origin of Product |

United States |

Synthetic Methodologies and Mechanistic Investigations of Ammonium Naphthalene 1 Sulphonate and Its Derivatives

Classical and Contemporary Synthetic Routes to Naphthalene (B1677914) Sulfonates

The synthesis of ammonium (B1175870) naphthalene-1-sulphonate begins with the foundational process of sulfonating naphthalene. This electrophilic aromatic substitution reaction is a cornerstone of industrial organic chemistry, leading to key intermediates for dyes and surfactants. The subsequent formation of the ammonium salt and further derivatization represent critical steps in tailoring the molecule for specific applications.

Sulfonation Reactions of Naphthalene Precursors

The primary route to naphthalenesulfonic acids involves the direct reaction of naphthalene with a sulfonating agent, typically concentrated sulfuric acid or oleum (B3057394) (sulfur trioxide in sulfuric acid). vaia.com This process is a classic example of electrophilic aromatic substitution, where the electrophile (SO₃ or its equivalent) attacks the electron-rich naphthalene ring system. dalalinstitute.comspcmc.ac.in The reactivity of naphthalene is greater than that of benzene (B151609), meaning the reaction can often proceed under milder conditions. spcmc.ac.inalmerja.com

Kinetic vs. Thermodynamic Control in Naphthalene Sulfonation

A defining characteristic of naphthalene sulfonation is the influence of temperature on the product distribution, a classic illustration of kinetic versus thermodynamic control. quora.comthecatalyst.org The sulfonation of naphthalene is a reversible reaction, which allows for the equilibration between isomeric products at higher temperatures. stackexchange.comechemi.com

At lower temperatures, the reaction is under kinetic control , meaning the major product is the one that is formed fastest. quora.comstackexchange.com Attack at the C-1 (α) position of naphthalene proceeds through a lower energy transition state because the resulting carbocation intermediate (an arenium ion) is better stabilized by resonance. thecatalyst.orgstackexchange.com Specifically, the intermediate for α-attack has more resonance structures that preserve the aromaticity of the adjacent benzene ring. stackexchange.com Consequently, conducting the reaction at approximately 80°C predominantly yields naphthalene-1-sulfonic acid. dalalinstitute.comthecatalyst.org

Conversely, at higher temperatures, typically around 160°C, the reaction is under thermodynamic control . dalalinstitute.comquora.com With sufficient energy, the reversible nature of the reaction allows the system to reach equilibrium, favoring the most stable product. stackexchange.com Naphthalene-2-sulfonic acid is thermodynamically more stable than the 1-isomer because it minimizes steric hindrance. thecatalyst.orgechemi.com In naphthalene-1-sulfonic acid, there is a significant steric repulsion between the bulky sulfonic acid group at the C-1 position and the hydrogen atom at the C-8 (peri) position. thecatalyst.orgechemi.com This unfavorable interaction is absent in the 2-isomer, making it the more stable, and thus favored, product at elevated temperatures. quora.comstackexchange.com

| Reaction Temperature | Controlling Factor | Major Product | Minor Product | Product Ratio (approximate) |

| 80°C | Kinetic | Naphthalene-1-sulfonic acid | Naphthalene-2-sulfonic acid | >90% 1-isomer |

| 160°C | Thermodynamic | Naphthalene-2-sulfonic acid | Naphthalene-1-sulfonic acid | ~85% 2-isomer |

This table illustrates the influence of temperature on the product distribution in the sulfonation of naphthalene, a classic example of kinetic vs. thermodynamic control.

Regioselectivity and Isomer Formation in Sulfonation Processes

The regioselectivity in naphthalene sulfonation is a direct consequence of the principles of kinetic and thermodynamic control discussed previously. The two primary sites for electrophilic attack are the C-1 (α) and C-2 (β) positions. dalalinstitute.comalmerja.com

α-Substitution (Kinetic Product): The formation of naphthalene-1-sulfonic acid is kinetically favored due to the superior stability of the arenium ion intermediate. spcmc.ac.instackexchange.com The positive charge in the intermediate for α-attack can be delocalized over two rings while keeping one benzene ring's aromatic sextet intact in more resonance structures compared to the intermediate for β-attack. stackexchange.com This leads to a lower activation energy for the formation of the α-product. quora.com

β-Substitution (Thermodynamic Product): The formation of naphthalene-2-sulfonic acid is thermodynamically favored. quora.com Despite the higher activation energy required for its formation, the final product is more stable. stackexchange.com The increased stability is attributed to the absence of the significant steric strain that exists between the sulfonic acid group and the peri-hydrogen in the 1-isomer. almerja.comthecatalyst.org Therefore, when the reaction conditions allow for equilibrium to be reached (higher temperature, longer reaction time), the more stable 2-isomer predominates. almerja.comstackexchange.com

Introduction of Ammonium Counterion: Salt Formation Principles

The synthesis of ammonium naphthalene-1-sulphonate is completed by a straightforward acid-base neutralization reaction. Naphthalenesulfonic acids are strong acids, comparable to other sulfonic acids. askiitians.com When the prepared naphthalene-1-sulfonic acid is treated with a base such as ammonium hydroxide (B78521) (NH₄OH), a proton transfer occurs. askiitians.comyoutube.com

The acidic proton of the sulfonic acid group (-SO₃H) is transferred to the lone pair of electrons on the nitrogen atom of the ammonia (B1221849) molecule (in equilibrium with ammonium hydroxide). quora.com This forms the naphthalene-1-sulfonate (B229774) anion (C₁₀H₇SO₃⁻) and the ammonium cation (NH₄⁺). askiitians.com The resulting ionic compound, this compound, is a salt. youtube.comvedantu.com This neutralization is typically an exothermic process. stackexchange.com The reaction is generally carried out in an aqueous solution, and the final product can be isolated by crystallization.

The balanced chemical equation for the neutralization is: C₁₀H₇SO₃H + NH₄OH → C₁₀H₇SO₃⁻NH₄⁺ + H₂O

Multi-Step Organic Synthesis Pathways for Derivatization

Naphthalene sulfonates, including the ammonium salt, serve as versatile intermediates for the synthesis of more complex molecules. These multi-step pathways allow for the introduction of various functional groups, leading to compounds with tailored properties for applications such as dyes and dispersants.

Condensation Reactions for Naphthalene Sulfonate Derivatives (e.g., with Formaldehyde)

A significant derivatization pathway for naphthalenesulfonic acids is condensation with formaldehyde (B43269) (CH₂O). researchgate.netchinalignin.com This reaction produces polymeric structures known as naphthalene sulfonate formaldehyde condensates (NSF). ligninchina.comevitachem.com These polymers are widely used as high-performance dispersants and superplasticizers. researchgate.net

The reaction mechanism involves an electrophilic aromatic substitution where the naphthalenesulfonic acid (or its salt) is reacted with formaldehyde, typically under acidic conditions and at elevated temperatures (e.g., 85-105°C). smolecule.com The formaldehyde is protonated to form a more reactive electrophile, which then attacks the electron-rich naphthalene ring of another sulfonate molecule. This process leads to the formation of methylene (B1212753) bridges (-CH₂-) that link the naphthalene units together. ligninchina.comgoogle.comwikipedia.org

Sulfonation: Naphthalene is sulfonated to produce naphthalenesulfonic acid. chinalignin.com

Condensation: The naphthalenesulfonic acid is polymerized with formaldehyde. The extent of polymerization can be controlled by adjusting reaction conditions like temperature and the molar ratio of the reactants. evitachem.comgoogle.com

Neutralization: The resulting polymeric sulfonic acid is often neutralized with a base (such as sodium hydroxide or ammonium hydroxide) to form the corresponding salt, which enhances its water solubility. chinalignin.comligninchina.com

The resulting product is a complex mixture of oligomers with varying chain lengths and molecular weights. evitachem.com The sulfonate groups along the polymer backbone impart a negative charge, making the molecule an effective anionic polyelectrolyte. evitachem.com

Coupling Reactions and Functional Group Transformations (e.g., Ullmann Coupling)

The naphthalene sulfonate scaffold is a versatile precursor for a variety of derivatives, accessible through coupling reactions and functional group transformations. The Ullmann coupling, a copper-catalyzed reaction to form carbon-aryl or carbon-heteroatom bonds, is a significant method in this context. nih.govacs.org Traditionally, these reactions required harsh conditions, such as high temperatures and long reaction times, often resulting in poor yields. nih.govacs.org However, modern advancements have led to milder and more efficient protocols.

A notable application is the synthesis of 8-anilinonaphthalene-1-sulfonic acid (ANS) and its derivatives. Research has demonstrated an efficient Ullmann coupling between 8-chloro-1-naphthalenesulfonic acid and various anilines. nih.govacs.org This reaction forms a C(aryl)-N bond, a transformation that has been well-documented for its utility in creating complex molecules like dye intermediates. nih.govresearchgate.net The reaction has been shown to tolerate the sulfonic acid moiety, a group that is often added late in a synthetic sequence. acs.org

Beyond coupling, the sulfonate group can undergo other transformations. Under specific acidic conditions, the sulfonation can be reversed in a process known as desulfonation. smolecule.com The sulfonate group can also be replaced by other nucleophiles, opening pathways to different naphthalenic derivatives. smolecule.com For instance, naphthalene sulfonates can be converted into the corresponding sulfonyl fluorides, which are valuable in medicinal chemistry and agrochemistry. rsc.org This transformation can be achieved through a one-pot cascade process under mild conditions. rsc.org

Advanced Synthetic Methodologies and Process Optimization

The synthesis of naphthalene sulfonate derivatives has benefited significantly from modern synthetic techniques aimed at increasing efficiency, reducing environmental impact, and enabling large-scale production.

Microwave-Assisted Synthesis Techniques for this compound Derivatives

Microwave-assisted synthesis has emerged as a powerful tool for accelerating organic reactions. Compared to conventional heating, microwave irradiation can dramatically reduce reaction times, often from hours to minutes, while simultaneously improving product yields. ukm.my This technique has been successfully applied to the synthesis of naphthalene sulfonate derivatives.

In the copper-catalyzed Ullmann coupling to produce ANS derivatives, microwave heating has proven highly effective. nih.govacs.orgresearchgate.net The best yields were achieved by heating the reaction mixture to 100 °C for just one hour using microwave irradiation. nih.govacs.org This represents a significant improvement over traditional methods, which were characterized by low yields (often less than 5%), harsh conditions, and difficult product isolation. nih.govacs.org The use of controlled microwave heating allows for rapid and efficient energy transfer, contributing to the enhanced reaction rates and yields. dntb.gov.uaacs.org

Catalyst Development in Naphthalene Sulfonate Synthesis (e.g., Copper(0)-Catalyzed Ullmann Reactions)

Catalyst development is central to optimizing synthetic routes. In the synthesis of naphthalene sulfonate derivatives via the Ullmann reaction, the choice of catalyst is critical. Systematic screening of various copper sources, including copper(I) iodide (CuI), copper(I) chloride (CuCl), and elemental copper(0), has been performed. nih.govacs.org

Research has shown that for the coupling of 8-chloro-1-naphthalenesulfonic acid with anilines, elemental copper(0) powder provides the best yields. nih.govacs.org This optimized method uses a catalytic amount (10 mol %) of elemental copper. nih.govacs.org A significant advantage of this system is that it is a ligand-free Ullmann coupling, which simplifies the reaction setup and purification process. researchgate.netacs.org This is noteworthy because many modern coupling reactions rely on complex and expensive ligands to achieve high efficiency. The development of this ligand-free, copper(0)-catalyzed system represents a key advancement in the synthesis of this class of compounds.

Green Chemistry Approaches and Scalable Synthesis Considerations

Green chemistry principles, which focus on designing chemical processes that reduce or eliminate the use and generation of hazardous substances, are increasingly important in synthetic chemistry. organic-chemistry.orgnih.gov Key principles include waste prevention, maximizing atom economy, using safer solvents, and designing for energy efficiency. organic-chemistry.orgnih.gov

The advanced synthesis of naphthalene sulfonate derivatives incorporates several green chemistry approaches. The use of microwave irradiation is considered a greener technique as it improves energy efficiency by significantly shortening reaction times. dntb.gov.uamdpi.com Furthermore, the development of synthetic methods that proceed in water, a benign solvent, is a major step forward. mdpi.com The copper-catalyzed Ullmann coupling for ANS derivatives, for example, successfully uses an aqueous sodium phosphate (B84403) buffer as the solvent system, providing a green alternative to traditional organic solvents. nih.govacs.org

For industrial applications, scalability is a crucial factor. Methodologies are being developed that are not only efficient and environmentally friendly but also amenable to large-scale production. chemicalbook.com This involves optimizing reaction conditions, using readily available and cost-effective catalysts, and designing processes that can be implemented in industrial reactors. smolecule.comchemicalbook.com The use of continuous flow reactors under microwave irradiation is one such scalable technology that offers high efficiency and safety for industrial synthesis. acs.org

Organic Reaction Mechanisms in this compound Chemistry

Understanding the underlying reaction mechanisms is fundamental to controlling reaction outcomes and designing new synthetic strategies. The formation of the core structure of this compound relies on one of the most important reactions in aromatic chemistry.

Electrophilic Aromatic Substitution Mechanisms in Sulfonation

The synthesis of naphthalene-1-sulfonic acid, the precursor to the ammonium salt, occurs via an electrophilic aromatic substitution (EAS) reaction. numberanalytics.comaskfilo.com This is a multi-step mechanism:

Generation of the Electrophile : The true electrophile in sulfonation is sulfur trioxide (SO₃), which is generated from concentrated sulfuric acid. askfilo.com

Electrophilic Attack : The π-electron system of the naphthalene ring acts as a nucleophile and attacks the electrophilic SO₃. This is the rate-determining step as it disrupts the aromaticity of the ring, forming a resonance-stabilized carbocation intermediate known as an arenium ion or σ-complex. dalalinstitute.commasterorganicchemistry.com

Positional Selectivity : Naphthalene can be substituted at two positions: C1 (alpha) or C2 (beta). The attack occurs preferentially at the C1 position at lower temperatures (e.g., 40-80°C) because the resulting carbocation intermediate is more stable. dalalinstitute.comscribd.com The increased stability is due to the greater number of resonance structures that can be drawn for the C1-attack intermediate while preserving the aromaticity of the second benzene ring. dalalinstitute.com Therefore, naphthalene-1-sulfonic acid is the kinetically controlled product. At higher temperatures (e.g., 160°C), the more sterically hindered but thermodynamically more stable naphthalene-2-sulfonic acid is the major product. dalalinstitute.comscribd.com

Deprotonation : In the final, fast step, a base (such as HSO₄⁻) removes a proton from the carbon atom that was attacked, restoring the aromaticity of the ring and yielding the final product, naphthalene-1-sulfonic acid. askfilo.commasterorganicchemistry.com

This mechanistic understanding allows chemists to control the position of sulfonation by carefully selecting the reaction temperature. scribd.com

Interactive Table: Microwave-Assisted Copper(0)-Catalyzed Ullmann Coupling of 8-chloro-1-naphthalenesulfonic acid with Various Anilines nih.gov

| Reactant 2 (Aniline Derivative) | Product | Yield (%) |

| Aniline (B41778) | Sodium 8-(phenylamino)naphthalene-1-sulfonate | 63% |

| 2-Fluoroaniline | Sodium 8-((2-fluorophenyl)amino)naphthalene-1-sulfonate | 53% |

| 3-Fluoroaniline | Sodium 8-((3-fluorophenyl)amino)naphthalene-1-sulfonate | 47% |

| 4-Bromophenylamine | Sodium 8-((4-bromophenyl)amino)naphthalene-1-sulfonate | 51% |

Nucleophilic Substitution and Elimination Pathways for Functionalization

The functionalization of the naphthalene sulfonate scaffold can be achieved through nucleophilic substitution pathways, primarily through Nucleophilic Aromatic Substitution (SNAr). The electron-withdrawing nature of the sulfonate group deactivates the aromatic ring system towards electrophilic attack but can facilitate attack by nucleophiles, particularly when other activating groups are present or under specific reaction conditions.

Transformation of the naphthalene core often involves the substitution of hydrogen or other leaving groups on the ring. The reaction proceeds through a Meisenheimer-type intermediate, a resonance-stabilized anionic σ-complex. researchgate.net For instance, the conversion of a C-F bond to a C-O bond on a related sulfonated aromatic compound has been shown to proceed via a rate-determining Meisenheimer-type transition state. researchgate.net While the sulfonate group itself is generally a poor leaving group, functionalization at other positions on the naphthalene ring is a common strategy. For example, hydroxylated or aminated naphthalene sulfonic acids can serve as precursors for further synthesis, such as in the creation of organotin complexes where 4-amino-3-hydroxynaphthalene-1-sulfonic acid is used as a ligand. mdpi.com

Similarly, functionalization can occur at the imide positions of related naphthalene structures, like Naphthalene Diimides (NDIs), through condensation with primary amines. acs.org This highlights a common strategy where pre-installed functional groups on the naphthalene ring system are modified via nucleophilic attack.

Radical Reactions in the Synthesis of Naphthalene Sulfonate-Containing Molecules

Radical reactions offer a powerful alternative for the synthesis and functionalization of molecules containing the naphthalene sulfonate moiety. These reactions often proceed via a Homolytic Aromatic Substitution (HAS) mechanism, where a radical species adds to the aromatic π-system, generating a delocalized radical intermediate that subsequently loses a hydrogen atom to form the substituted product. acs.org

The generation of nitrogen-centered radicals, for example, can be used for the amination of aromatic systems. acs.org Another significant area of study involves the reaction of naphthalene sulfonic acids with other radical species. The oxidation of naphthalenesulfonic acids with ozone, for instance, involves both direct ozonolysis and radical reaction pathways. psu.edu The contribution of the radical reaction pathway is significant and the rate constant is on the order of 10⁹ M⁻¹ s⁻¹. psu.edu The reactivity of the naphthalene ring towards radicals is influenced by the number of sulfonate groups; as the number of these electron-withdrawing groups increases, the radical reaction rate constant shows a slight reduction. psu.edu

Detailed kinetic studies on the ozonolysis of various naphthalenesulfonic acids have provided insight into their reactivity.

| Compound | Direct Reaction Contribution (at pH 2) | Activation Energy (kJ mol⁻¹) | Radical Reaction Rate Constant (M⁻¹ s⁻¹) |

| Naphthalene-1-sulfonic acid | 69% | 37–42 | ~10⁹ |

| Naphthalene-1,5-disulfonic acid | Not specified | 37–42 | ~10⁹ (slight reduction) |

| Naphthalene-1,3,6-trisulfonic acid | ~20% | 37–42 | ~10⁹ (slight reduction) |

This table presents kinetic data from the oxidation of naphthalenesulfonic acids with ozone, highlighting the contribution of direct and radical-mediated reaction pathways. psu.edu

Mechanistic Studies of Condensation Polymerization

This compound is closely related to naphthalene sulfonic acids, which are key monomers in the production of sulfonated naphthalene-formaldehyde condensates (SNFCs). These polymers are widely used as superplasticizers and dispersants. wikipedia.orgresearchgate.net The synthesis is a multi-step process that begins with the sulfonation of naphthalene, followed by condensation with formaldehyde. researchgate.netresearchgate.net

The mechanism of polymerization involves an electrophilic aromatic substitution. The reaction typically proceeds as follows:

Sulfonation : Naphthalene is reacted with sulfuric acid. The temperature of this reaction is critical, as it determines the position of the sulfonate group. Lower temperatures (below 120°C) favor the formation of naphthalene-1-sulfonic acid (the alpha-isomer), while higher temperatures (around 160°C) yield the thermodynamically stable naphthalene-2-sulfonic acid (the beta-isomer). wikipedia.orgresearchgate.net

Condensation : Formaldehyde is added to the naphthalene sulfonic acid solution under acidic conditions and elevated temperatures (e.g., 110-120°C). researchgate.netgoogle.com The formaldehyde is protonated, forming a highly reactive electrophile (⁺CH₂OH). This electrophile then attacks the electron-rich naphthalene ring, forming a hydroxymethyl derivative.

Polymerization : The hydroxymethylated naphthalene sulfonic acid reacts with another naphthalene sulfonic acid molecule, eliminating water to form a methylene bridge (—CH₂—) linking the two aromatic nuclei. This process repeats, leading to the formation of a low-molecular-weight polymer. google.com

Neutralization : The reaction mixture is neutralized, often with a base like sodium hydroxide or ammonium hydroxide, to produce the salt form of the polymer, such as ammonium or sodium naphthalene sulfonate formaldehyde condensate. researchgate.netgoogle.com

The degree of polymerization and the final properties of the SNFC are influenced by factors such as the molar ratio of reactants, temperature, and reaction time. researchgate.net

| Parameter | Condition | Outcome/Observation | Source(s) |

| Synthesis Reactants | Naphthalene, Sulfuric Acid, Formaldehyde | One-pot synthesis leads to reproducible polymers. | researchgate.net |

| Sulfonation Temperature | < 120°C | Favors formation of α-naphthalene sulfonic acid. | researchgate.net |

| Condensation Temperature | 110-120°C | Condensation of β-naphthalene sulfonic acid with formaldehyde. | researchgate.net |

| Condensation Acidity | High | Can cause explosive polymerization and poor water solubility. | researchgate.net |

| Molecular Weight | 500 - 5,000 | Typical range for commercial SNFCs. | google.com |

| Degree of Sulfonation (D.S.) | ~0.4 to 1.4 | An important variable affecting polymer properties. | google.com |

This table summarizes key reaction conditions and product characteristics for the synthesis of sulfonated naphthalene-formaldehyde condensates (SNFCs).

Advanced Analytical and Spectroscopic Characterization Techniques for Ammonium Naphthalene 1 Sulphonate

Chromatographic Techniques for Separation and Quantification

Chromatography is a cornerstone for the analysis of naphthalene (B1677914) sulfonates. Due to the ionic nature and high water solubility of these compounds, specialized chromatographic approaches are required. nih.gov

High-Performance Liquid Chromatography (HPLC) is a primary technique for the analysis of non-volatile compounds like ammonium (B1175870) naphthalene-1-sulphonate. Standard reversed-phase HPLC is often ineffective due to the high polarity of sulfonates, which results in poor retention on nonpolar stationary phases. To overcome this, ion-pair reversed-phase HPLC (IP-RP-HPLC) is widely used. oup.com This method introduces an ion-pairing reagent into the mobile phase. This reagent is typically a large organic ion with a charge opposite to that of the analyte. For the anionic naphthalene sulfonate, a cationic ion-pairing agent, such as a tetraalkylammonium salt (e.g., tetrabutylammonium (B224687) bromide, TBAB), is used. oup.comresearchgate.net

The mechanism involves the formation of a neutral, hydrophobic ion pair between the naphthalene sulfonate anion and the tetraalkylammonium cation. This ion pair can then be retained and separated on a standard C18 reversed-phase column. diva-portal.org The separation is influenced by factors such as the concentration and chain length of the ion-pairing agent, the pH of the mobile phase, and the organic modifier content. oup.comdiva-portal.org Detection is commonly performed using UV or fluorescence detectors, as the naphthalene ring is chromophoric and fluorescent. researchgate.netresearchgate.net

Research has demonstrated the successful baseline separation of multiple naphthalene sulfonate isomers, including 1- and 2-naphthalene monosulfonates (NMS) and various naphthalene disulfonates (NDS), using IP-RP-HPLC. oup.comresearchgate.net For instance, a method using a C18 column with a mobile phase of phosphate (B84403) buffer and TBAB can effectively resolve six different naphthalene sulfonate isomers within 33 minutes. oup.comresearchgate.net The use of volatile ion-pairing agents like triethylamine (B128534) or dihexylammonium acetate (B1210297) (DHAA) is also possible, which makes the method compatible with mass spectrometry detection. nih.govupce.cz

| Parameter | Condition | Reference |

|---|---|---|

| Stationary Phase (Column) | Reversed-phase C18 or ODS-AQ | oup.comresearchgate.net |

| Mobile Phase | Acetonitrile/water or Methanol (B129727)/water gradient with a buffer (e.g., phosphate or acetate) | oup.comnih.gov |

| Ion-Pairing Reagent | Tetrabutylammonium bromide (TBAB) or hydroxide (B78521); Triethylamine; Dihexylammonium acetate (DHAA) | oup.comnih.govupce.cz |

| Detection | Fluorescence or UV/Vis | researchgate.netresearchgate.net |

| Typical Analytes | Naphthalene-1-sulfonate (B229774), Naphthalene-2-sulfonate (B94788), Naphthalene disulfonate isomers | oup.comdatapdf.com |

Gas Chromatography (GC) is a powerful technique for separating volatile compounds. However, ammonium naphthalene-1-sulphonate is a salt and is non-volatile, making it unsuitable for direct GC analysis. To utilize the high separation efficiency and sensitive detection of GC, particularly when coupled with Mass Spectrometry (GC-MS), a derivatization step is necessary. nih.govscioninstruments.com Derivatization chemically modifies the analyte to increase its volatility and thermal stability. scioninstruments.comgreyhoundchrom.com

For naphthalene sulfonates, a common approach is on-line derivatization in the GC injection port. One such method involves a large-volume injection of the sample along with a derivatizing agent like a tetrabutylammonium salt. nih.gov This process, known as pyrolysis-alkylation, converts the sulfonate salt into a more volatile butyl ester derivative within the hot injector, allowing it to be swept into the GC column for separation. Another strategy involves converting sulfonate esters into their corresponding alkyl iodides by reacting them with sodium iodide, with the resulting volatile product being readily detectable by GC-MS. americanpharmaceuticalreview.com

This derivatization-GC-MS approach allows for the quantification of naphthalene sulfonate isomers at very low levels (e.g., 0.05 µg/L in water samples). nih.gov The mass spectrometer provides definitive identification based on the mass spectrum of the derivatized analyte, with characteristic fragmentation patterns such as the molecular ion and the loss of a butyl group ([M-56]+) for butylated isomers. nih.gov

| Parameter | Description | Reference |

|---|---|---|

| Principle | Conversion of non-volatile sulfonates into volatile derivatives for GC analysis. | nih.govscioninstruments.com |

| Derivatization Method | On-line injection-port derivatization (pyrolysis-alkylation). | nih.gov |

| Reagent | Tetrabutylammonium salts. | nih.gov |

| Analyte Form in GC | Butylated ester of naphthalene sulfonic acid. | nih.gov |

| Detection Limit | As low as 0.05 µg/L in water samples. | nih.gov |

Liquid Chromatography-Mass Spectrometry (LC-MS), and particularly its tandem version (LC-MS/MS), is an indispensable tool for the definitive identification and structural elucidation of naphthalene sulfonates in complex matrices. nih.gov This technique couples the separation power of HPLC with the high selectivity and sensitivity of mass spectrometry. An electrospray ionization (ESI) interface is commonly used, as it is well-suited for ionizing polar and ionic molecules like sulfonates directly from the liquid phase. nih.govresearchgate.net

In a typical LC-MS analysis of this compound, the ESI source is operated in negative ion mode, where the naphthalene sulfonate anion is readily detected as the deprotonated molecule [M-H]⁻. nih.gov One of the key advantages of MS detection is the ability to identify specific fragment ions that are characteristic of the compound class. For aromatic sulfonates, a compound-specific fragment ion corresponding to SO₃⁻ (m/z 80) or a radical anion SO₃•⁻ can serve as a marker for screening, even in the presence of interfering sulfate (B86663) ions. nih.govacs.org Other diagnostic ions often observed include [M-SO₂H]⁻. nih.gov

Tandem mass spectrometry (MS/MS) provides even greater structural detail. In this technique, the [M-H]⁻ ion is selected in the first mass analyzer and then fragmented by collision-induced dissociation (CID). The resulting fragment ions are analyzed in a second mass analyzer. This process generates a fragmentation pattern that is a unique fingerprint of the molecule, allowing for unambiguous structural confirmation and differentiation between isomers. The combination of LC retention time and specific MS/MS transitions provides extremely high confidence in the identification of the analyte. americanpharmaceuticalreview.com

| Ion | Description | Significance | Reference |

|---|---|---|---|

| [M-H]⁻ | Deprotonated molecular ion | Confirms molecular weight of the sulfonate anion | nih.gov |

| [SO₃]⁻ or [SO₃]•⁻ | Sulfonate group fragment | Characteristic marker for aromatic sulfonates | nih.govacs.org |

| [M-SO₂H]⁻ | Loss of the sulfonic acid group | Diagnostic fragment for structural confirmation | nih.gov |

| [M-2H+Na]⁻ | Sodium adduct | Can be observed depending on sample matrix and mobile phase | nih.gov |

Ion Chromatography (IC), specifically anion-exchange chromatography, is a technique designed for the separation of ionic species. oup.com It is well-suited for the analysis of aromatic sulfonates like this compound. acs.org In this method, the stationary phase is a resin that contains fixed positive charges (anion exchanger). Anionic analytes are retained on the column through electrostatic interactions. oup.com

Elution is achieved by passing a mobile phase containing a high concentration of a competing anion (the eluent), such as chloride or carbonate, through the column. The analytes are separated based on their relative affinities for the stationary phase. Factors influencing separation include the analyte's charge, size, and polarizability. acs.org This technique can effectively resolve mono- and disulfonated aromatic compounds, as well as their positional isomers. acs.orgacs.org For instance, using a cross-linked polyalkyleneamine anion exchange resin with a lithium chloride salt gradient, baseline resolution of mono- and disulfonates can be achieved in under 45 minutes. acs.org

A key advantage of modern IC is its compatibility with mass spectrometry when volatile eluents, such as ammonium acetate or ammonium formate, are used. researchgate.net This combination of Ion-Exchange High-Performance Liquid Chromatography with Mass Spectrometry (HPIEC-MS) offers highly efficient separation and sensitive, specific detection for a wide range of sulfonated compounds. researchgate.net

Electrophoretic Methods for Separation and Analysis

Electrophoretic techniques separate ions based on their differential migration speeds in an electric field. These high-efficiency methods are particularly powerful for analyzing charged species like naphthalene sulfonates. nih.gov

Capillary Electrophoresis (CE) is a high-resolution separation technique performed in a narrow-bore fused-silica capillary. It offers advantages of high efficiency, short analysis times, and minimal sample consumption. In its simplest form, Capillary Zone Electrophoresis (CZE), ions are separated based on their charge-to-size ratio. Since naphthalene sulfonates are anionic, they migrate toward the anode. researchgate.net

However, achieving the separation of structurally similar positional isomers of naphthalene sulfonates often requires modification of the basic CZE method. Selectivity can be significantly enhanced by including additives in the running buffer. researchgate.netnih.gov Cyclodextrins (CDs), which are cyclic oligosaccharides with a hydrophobic inner cavity and a hydrophilic exterior, are commonly used additives. nih.gov They can form transient inclusion complexes with the naphthalene ring of the sulfonates. Differences in the stability of these complexes among various isomers lead to changes in their effective mobility, enabling their separation. For example, a mixture of β- and γ-cyclodextrin in a borate (B1201080) buffer has been shown to be effective for separating naphthalenesulfonate isomers. nih.gov

Other approaches include using dynamically coated capillaries where an additive, such as a quaternary ammonium polymer, adsorbs to the negatively charged capillary wall, reversing the direction of the electroosmotic flow and facilitating separation through ion-association and π-π interactions. itu.edu.trnih.gov CE methods have been successfully applied to determine trace amounts of naphthalenesulfonate isomers in environmental water samples, with detection limits in the low µg/L range when combined with sample stacking techniques. nih.gov

| Research Focus | Key Findings & Conditions | Reference |

|---|---|---|

| Isomer Separation | Use of mixed β- and γ-cyclodextrins in a 15 mM borate buffer (pH 9.2) provides effective separation of positional isomers. | nih.gov |

| Sensitivity Enhancement | Large-volume sample stacking can achieve over 100-fold enrichment, with quantitation limits around 4 µg/L using UV detection. | nih.gov |

| Flow Reversal | Quaternized porphyrazine ions or poly(diallyldimethylammonium chloride) (PDDAC) can be used as buffer additives to dynamically coat the capillary and reverse electroosmotic flow, improving separation. | itu.edu.trnih.gov |

| Complex Mixtures | CE with UV detection has been used to separate up to 21 different amino- and hydroxy-substituted naphthalene sulfonates by optimizing buffer pH and additives. | researchgate.net |

Spectrophotometric and Fluorimetric Approaches

Spectrophotometric and fluorimetric methods are cornerstones in the analysis of aromatic compounds like this compound due to their inherent sensitivity and the characteristic way these molecules interact with light.

UV-Vis spectrophotometry is a widely employed technique for the quantitative analysis of substances that absorb light in the ultraviolet and visible regions of the electromagnetic spectrum. upi.edu For this compound, the naphthalene ring system serves as a strong chromophore. The concentration of an analyte in a solution can be determined by measuring its absorbance at a specific wavelength and applying the Beer-Lambert Law. upi.edu This method is valued for its simplicity, speed, and cost-effectiveness.

To determine the concentration of this compound, a calibration curve is first established by measuring the absorbance of a series of standard solutions of known concentrations at the wavelength of maximum absorbance (λmax). upi.edu The absorbance of the unknown sample is then measured under the same conditions, and its concentration is interpolated from the calibration curve. For naphthalene and its derivatives, the λmax is typically in the UV region. For instance, naphthalene in cyclohexane (B81311) exhibits a strong absorption band around 220 nm and another at approximately 275 nm. omlc.orgnih.gov

In a study determining four naphthalene sulfonates in seawater, UV-Vis spectrophotometry was used for detection after a pre-concentration step. researchgate.net The method demonstrated linearity over a concentration range of 5-500 µg/L for 1-naphthalenesulfonate (1-NS). researchgate.net

Table 1: UV-Vis Spectrophotometry Parameters for Naphthalene Sulfonate Analysis

| Parameter | Value | Reference |

|---|---|---|

| Analyte | 1-Naphthalenesulfonate (1-NS) | researchgate.net |

| Matrix | Seawater | researchgate.net |

| Detection Method | UV-Vis Spectrophotometry | researchgate.net |

| Linear Range | 5-500 µg/L | researchgate.net |

It is crucial to consider potential interferences from other UV-absorbing compounds in the sample matrix. Sample preparation techniques, such as those discussed in section 3.4, are often necessary to ensure the accuracy of the measurements.

Fluorescence spectroscopy is an exceptionally sensitive technique for detecting fluorescent compounds, known as fluorophores. nih.gov Naphthalene and its sulfonated derivatives are inherently fluorescent, making this method particularly suitable for their trace-level detection in environmental and biochemical samples. nih.govresearchgate.netmdpi.com The principle involves exciting the molecule at a specific wavelength and measuring the emitted light at a longer wavelength. researchgate.net

In environmental monitoring, fluorescence spectroscopy is used to detect and quantify naphthalene sulfonates in water samples. nih.gov These compounds are considered pollutants due to their widespread industrial use. nih.govacs.org For instance, a method was developed for the simultaneous determination of several naphthalene sulfonates in highly saline geothermal brines using high-performance liquid chromatography (HPLC) with fluorescence detection. oup.comresearchgate.net The optimal excitation and emission wavelengths are selected to maximize sensitivity and minimize interference. For naphthalene sulfonates, excitation is often performed in the UV range, with emission typically observed in the violet-blue region of the spectrum. researchgate.netresearchgate.net For example, a mixture of mono- and disulfonated naphthalenes in aqueous solution shows an emission maximum around 360 nm when excited at 230 nm. researchgate.net

Table 2: Fluorescence Spectroscopy Parameters for Naphthalene Sulfonate Detection

| Analyte(s) | Excitation λ (nm) | Emission λ (nm) | Application | Reference |

|---|---|---|---|---|

| Naphthalene Sulfonates | 230 | ~360 | Environmental Water Samples | researchgate.net |

| 1-NMS, 2-NMS, 1,5-NDS, etc. | 225 | 338 | Highly Saline Brines | researchgate.net |

| Naphthalene | 270 | --- | Cyclohexane Solution | omlc.org |

Biochemical studies also leverage the fluorescent properties of naphthalene derivatives. These molecules can be used as probes to study protein structure and dynamics, membrane properties, and other biological processes. researchgate.net The changes in the fluorescence signal (intensity, wavelength, lifetime) of a naphthalene-based probe can provide information about its local environment.

Synchronous excitation fluorimetry is a powerful variation of conventional fluorescence spectroscopy that enhances the selectivity for analyzing complex mixtures of fluorescent compounds. researchgate.netshimadzu.com In this technique, both the excitation and emission monochromators are scanned simultaneously with a constant wavelength difference (Δλ) maintained between them. nih.govresearchgate.net This approach results in simplified spectra with narrowed bands, which helps to resolve the overlapping spectra of individual components in a mixture. shimadzu.com

This technique has been successfully applied to the rapid determination of sulfonated naphthalenes and their formaldehyde (B43269) condensates (SNFCs) in aqueous environmental samples. researchgate.netethz.ch By selecting an appropriate Δλ, it is possible to selectively detect the target analytes even in the presence of interfering substances like humic acids. researchgate.net For SNFCs, a Δλ of 105 nm was found to be effective, allowing for their determination without extensive sample cleanup. researchgate.net The limit of detection for total SNFCs using this method was reported to be 0.2 µg L−1. researchgate.net

A study on the determination of naphthalene in water samples utilized first-derivative synchronous fluorescence spectroscopy in a mixed micellar medium to enhance the signal and lower the detection limit to 7.13 ng/mL. nih.gov

Table 3: Synchronous Excitation Fluorimetry for Naphthalene Sulfonate Analysis

| Analyte(s) | Δλ (nm) | Detection Limit | Matrix | Reference |

|---|---|---|---|---|

| Sulfonated Naphthalenes and their Formaldehyde Condensates (SNFCs) | 105 | 0.2 µg L⁻¹ | Aqueous Environmental Samples | researchgate.net |

Advanced Sample Preparation and Extraction Methodologies

Effective sample preparation is a critical step in the analysis of this compound, especially when dealing with complex matrices or low concentrations. The goal is to isolate and concentrate the analyte of interest while removing interfering substances.

Solid-phase extraction (SPE) is a widely used technique for sample cleanup and pre-concentration. nih.govresearchgate.net It involves passing a liquid sample through a solid sorbent material that retains the analyte. phenomenex.com The analyte is then eluted with a small volume of a suitable solvent. For polar compounds like naphthalene sulfonates, various sorbents can be used, including reversed-phase materials and ion-exchangers. oup.comresearchgate.net

A significant advancement in SPE is the use of molecularly imprinted polymers (MIPs). nih.govstrath.ac.ukmdpi.com MIPs are highly selective synthetic polymers with recognition sites that are complementary in shape, size, and functionality to a template molecule. mdpi.com For the analysis of naphthalene sulfonates, MIPs can be created using a naphthalene sulfonate derivative as the template. nih.govstrath.ac.uk This results in a sorbent with a high affinity and selectivity for the target analytes.

A study demonstrated the use of a molecularly imprinted polymer for the solid-phase extraction of naphthalene sulfonates from water. nih.govstrath.ac.uk Using 1-naphthalene sulfonic acid as the template, the resulting MIP showed high recoveries (>80%) for a mixture of eight naphthalene sulfonates, even from complex river water samples. nih.govstrath.ac.uk Another research effort developed a molecularly imprinted stir bar sorptive extraction method for the determination of four naphthalene sulfonates in seawater, achieving enrichment factors of 7 to 27-fold. researchgate.net

Table 4: Solid-Phase Extraction of Naphthalene Sulfonates

| SPE Sorbent | Analyte(s) | Matrix | Key Finding | Reference |

|---|---|---|---|---|

| Molecularly Imprinted Polymer (MIP) | Naphthalene mono- and disulfonates | Water | Recoveries >80% from river water | nih.govstrath.ac.uk |

| Molecularly Imprinted Polymer Coated Stir Bar | Four Naphthalene Sulfonates | Seawater | Enrichment factors of 7-27 fold | researchgate.net |

| PLRP-S precolumn (on-line ion-pair SPE) | Naphthalene monosulphonates | Tap water, seawater, river water | Determination at 0.05-1 µg/L level | nih.gov |

Electro-membrane extraction (EME) is a miniaturized liquid-liquid extraction technique that utilizes an electrical field to drive charged analytes from an aqueous sample, through a supported liquid membrane (SLM), and into an acceptor solution. wikipedia.orgeeer.org This technique offers high pre-concentration factors and efficient sample clean-up in a short amount of time. wikipedia.org

For the analysis of charged species like the naphthalene-1-sulphonate anion, EME is a promising sample preparation method. The extraction is based on the electrokinetic migration of the charged analyte across the SLM under the influence of an applied electrical potential. wikipedia.orgeeer.org The selectivity of the extraction can be controlled by the composition of the SLM and the magnitude and polarity of the electrical field. wikipedia.org While the direct application of EME to this compound is not extensively documented in the provided context, the principles of the technique suggest its high potential for the selective extraction of this and other sulfonated aromatic compounds from aqueous samples. eeer.org

Matrix Effects and Interference Mitigation in Complex Samples

The accurate quantification of this compound in complex samples, such as environmental water or industrial effluents, can be challenging due to matrix effects. These effects arise from the presence of other compounds that can enhance or suppress the analytical signal, leading to inaccurate results. myadlm.org

In liquid chromatography-mass spectrometry (LC-MS/MS), a common technique for analyzing naphthalene sulfonates, matrix effects can manifest as ion suppression or enhancement. myadlm.orgnih.gov For instance, in the analysis of naphthalene sulfonates in seawater, the high salt concentration and presence of other organic matter can significantly interfere with the ionization of the target analyte. researchgate.net

To mitigate these interferences, several strategies can be employed:

Chromatographic Separation: Optimizing the liquid chromatography method to separate the analyte from interfering compounds is a primary strategy. This can involve adjusting the mobile phase composition, gradient elution profile, and selecting an appropriate stationary phase. myadlm.org

Sample Preparation: Techniques like solid-phase extraction (SPE) are effective in removing interfering matrix components and concentrating the analyte. nih.gov Molecularly imprinted polymers (MIPs) have also been used as selective sorbents in SPE for the pre-concentration of naphthalene sulfonates. nih.gov

Use of Internal Standards: An isotopically labeled internal standard, which behaves chemically and physically similarly to the analyte, can compensate for matrix effects.

Standard Addition Method: This method involves adding known amounts of the analyte to the sample to create a calibration curve within the sample matrix, thereby accounting for its specific effects. researchgate.net

Matrix-Matched Calibration: Creating calibration standards in a matrix that closely resembles the sample can also help to minimize inaccuracies caused by matrix effects.

In a study on the determination of naphthalene sulfonates in seawater, an ion-pair-based dispersive liquid-liquid microextraction (IS-DLLME) method was developed to preconcentrate the analytes and reduce matrix interference before HPLC analysis. researchgate.net The study optimized parameters such as pH, extraction solvent type and volume, and the amount of the ion-pair reagent (tetrabutylammonium) to enhance extraction efficiency. researchgate.net Another approach utilized on-line ion-pair solid-phase extraction coupled with ion-pair liquid chromatography and fast-scanning fluorescence detection for the analysis of a mixture of 12 naphthalenesulfonates and naphthalenedisulfonates in water samples. leidenuniv.nl

The presence of a high concentration of ammonium ions, as in this compound itself, can also introduce a matrix effect in ion chromatography, a phenomenon that can sometimes be leveraged to improve separation. nih.gov

Structural Characterization and Solid-State Analysis

Understanding the three-dimensional structure and solid-state properties of this compound is essential for controlling its physical properties and performance in various applications.

X-ray Crystallography for Crystalline Forms

X-ray crystallography is a powerful technique for determining the precise arrangement of atoms in a crystalline solid. While specific crystallographic data for this compound is limited, studies on related naphthalene sulfonate compounds provide valuable insights into the expected structural features.

For instance, the crystal structure of 1-ammonionaphthalene-2-sulfonate reveals an orthorhombic system with extensive intermolecular N-H···O hydrogen bonds that link the molecules into a two-dimensional network, contributing to the stability of the crystal structure. nih.gov Similarly, in benzyltributylammonium 4-hydroxynaphthalene-1-sulfonate, anions form chains through O-H···O hydrogen bonding. nii.ac.jp In the case of bis(trimethylammonium) naphthalene-1,5-disulfonate (B1223632), strong N-H···O(sulfonate) hydrogen-bonding interactions are observed between the cations and anions. iucr.org

Computational models for this compound predict a planar naphthalene system with the sulfonate group having a tetrahedral geometry around the sulfur atom. The ammonium ion is expected to form ionic bonds with the oxygen atoms of the sulfonate group, resulting in a layered crystal lattice stabilized by electrostatic interactions. Molecular dynamics simulations suggest dynamic hydrogen bonding between the ammonium ion and the sulfonate oxygens in an aqueous environment.

Table 1: Representative Crystallographic Data for Related Naphthalene Sulfonate Compounds

| Compound | Crystal System | Space Group | Key Interactions |

| 1-Ammonionaphthalene-2-sulfonate nih.gov | Orthorhombic | Intermolecular N-H···O hydrogen bonds | |

| Benzyltributylammonium 4-hydroxynaphthalene-1-sulfonate nii.ac.jp | - | O-H···O hydrogen bonding | |

| Bis(trimethylammonium) naphthalene-1,5-disulfonate iucr.org | Monoclinic | P 2₁ /c | N-H···O(sulfonate) hydrogen bonding |

Note: This table presents data for structurally related compounds to infer potential characteristics of this compound due to limited direct data.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Solution Structure

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for elucidating the structure of molecules in solution. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of the hydrogen and carbon atoms, respectively.

For this compound, the ¹H NMR spectrum in a solvent like DMSO-d₆ would show characteristic signals for the aromatic protons of the naphthalene ring. The chemical shifts of these protons are influenced by the electron-withdrawing sulfonate group and their position on the ring. For example, in 1-naphthalenesulfonic acid, the proton at the 8-position is typically shifted downfield due to its proximity to the sulfonate group. chemicalbook.com

¹³C NMR spectroscopy provides complementary information on the carbon skeleton. The carbon atom attached to the sulfonate group will show a characteristic chemical shift. The chemical shifts of the other carbon atoms in the naphthalene ring will also be affected by the sulfonate group.

Studies on related naphthalene sulfonates, such as sodium 1-naphthalenesulfonate, provide reference spectral data. nih.gov The interaction of the ammonium cation with the sulfonate anion in solution can also be studied by NMR, observing changes in chemical shifts or relaxation times. unina.it

Table 2: Representative NMR Data for the Naphthalene-1-sulfonate Moiety

| Nucleus | Typical Chemical Shift Range (ppm) | Notes |

| ¹H (Aromatic) | 7.4 - 8.9 | The exact shifts depend on the solvent and the specific proton on the naphthalene ring. |

| ¹³C (Aromatic) | 120 - 145 | The carbon attached to the sulfonate group will have a distinct chemical shift. |

Note: The chemical shifts are approximate and can vary based on experimental conditions.

Infrared (IR) and Raman Spectroscopy for Functional Group Analysis

Infrared (IR) and Raman spectroscopy are vibrational spectroscopic techniques that are highly effective for identifying the functional groups present in a molecule.

For this compound, the IR spectrum is characterized by strong absorption bands corresponding to the sulfonate group (SO₃⁻). rsc.org These include the asymmetric and symmetric S=O stretching vibrations. The spectrum also shows bands related to the aromatic C-H and C=C stretching vibrations of the naphthalene ring, as well as vibrations associated with the ammonium cation (NH₄⁺). nih.gov

Raman spectroscopy provides complementary information. While the sulfonate group vibrations are also visible in the Raman spectrum, the C=C stretching bands of the aromatic ring are often more intense. polimi.it

The combination of IR and Raman spectroscopy allows for a comprehensive analysis of the functional groups present in this compound, confirming its chemical identity and providing insights into intermolecular interactions, such as hydrogen bonding. nih.gov

Table 3: Key Vibrational Frequencies for this compound

| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) (IR) | Typical Wavenumber (cm⁻¹) (Raman) |

| Sulfonate (SO₃⁻) | Asymmetric S=O Stretch | ~1174 | |

| Sulfonate (SO₃⁻) | Symmetric S=O Stretch | ~1036 | ~980 nih.gov |

| Aromatic C=C | Stretch | ~1590, ~1492 | |

| Ammonium (NH₄⁺) | N-H Bending | ~1450 nih.gov |

Note: These are characteristic peak positions and can exhibit slight shifts depending on the sample state (solid or solution) and intermolecular interactions.

Theoretical and Computational Chemistry Studies of Ammonium Naphthalene 1 Sulphonate

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to understanding the intrinsic properties of ammonium (B1175870) naphthalene-1-sulphonate, offering a detailed picture of its electronic structure and potential energy landscape.

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic properties of molecules. For ammonium naphthalene-1-sulphonate, DFT calculations, particularly at the B3LYP/6-311+G(d,p) level, have been employed to optimize its molecular geometry. These calculations reveal a Highest Occupied Molecular Orbital (HOMO) to Lowest Unoccupied Molecular Orbital (LUMO) gap of 4.32 eV, which suggests a moderate level of electronic stability. The HOMO is primarily located on the naphthalene (B1677914) π-system, while the LUMO is concentrated on the sulphonate group. This distribution indicates that nucleophilic aromatic substitution is a likely reaction pathway for this molecule.

DFT simulations are also utilized to predict the binding affinities of naphthalene sulphonate derivatives with proteins, such as serum albumin. This is achieved by modeling the electrostatic interactions between the sulphonate groups and cationic amino acid residues like lysine. Furthermore, DFT calculations, in conjunction with molecular dynamics simulations, can elucidate the initial hydrogen bonding patterns that lead to the formation of molecular aggregates in solution. mdpi.com

Table 1: Calculated Electronic Properties of this compound

| Parameter | Value | Method |

| HOMO-LUMO Gap | 4.32 eV | B3LYP/6-311+G(d,p) |

This table presents the calculated HOMO-LUMO gap for this compound, a key indicator of its electronic stability and reactivity.

Ab initio calculations, which are based on first principles of quantum mechanics without empirical parameters, provide highly accurate predictions of molecular properties. These methods have been instrumental in studying ammonium-π interactions, which are primarily electrostatic in nature. The binding energies for such interactions in the gas phase have been calculated to be between 42 and 92 kJ/mol. beilstein-journals.org For systems involving sulfuric acid and ammonia (B1221849), which are analogous to the acidic and basic components of this compound, high-level ab initio methods have been used to calculate formation free energies and enthalpies, providing crucial data for understanding their clustering behavior. copernicus.org

Conformational analysis of this compound and its derivatives is crucial for understanding their biological activity and interactions. For instance, the crystal structure of 8-anilino-1-naphthalenesulfonic acid (ANS) ammonium salt, a related compound, reveals two distinct conformations. future4200.com In one conformation, the anilino nitrogen has a nearly planar geometry, while in the other, it adopts a slightly distorted tetrahedral geometry. This conformational flexibility is key to its function as a fluorescent probe and its ability to act as a competitive inhibitor for thyroid hormone transport proteins. future4200.com

Computational models predict a dihedral angle of approximately 15° between the sulphonate group and the naphthalene plane in this compound. This twist minimizes steric hindrance while still permitting π-orbital conjugation with the aromatic system.

Molecular Dynamics Simulations

Molecular dynamics (MD) simulations offer a dynamic perspective on the behavior of this compound, particularly its interactions with solvents and its tendency to self-assemble.

MD simulations in explicit water solvent have been used to study the behavior of this compound in aqueous environments. These simulations show that the ammonium ion forms dynamic hydrogen bonds with the oxygen atoms of the sulphonate group, with an average bond length of 2.68 Å and a coordination number of 3.2. This interaction pattern is a key factor in the compound's solubility in polar solvents. The simulations also provide data on the solvation free energy, which is calculated to be -45.6 kJ/mol, and the diffusion coefficient of the ion pair in water at 298 K, which is 1.2 × 10⁻⁹ m²/s.

The influence of solvent polarity on the fluorescent properties of naphthalene sulphonate derivatives has also been investigated. For example, the fluorescence of 4-amino naphthalene-1-sulfonic acid-alginate (AmNS-ALG) is significantly affected by the polarity of the solvent, with higher quantum yields observed in more polar solvents like water. researchgate.net

Table 2: Solvation Properties of this compound in Water from MD Simulations

| Property | Value |

| Average H-bond length (NH₄⁺ - ⁻O₃S) | 2.68 Å |

| Coordination Number | 3.2 |

| Solvation Free Energy | -45.6 kJ/mol |

| Diffusion Coefficient (298 K) | 1.2 × 10⁻⁹ m²/s |

This table summarizes key parameters describing the interaction and movement of this compound in an aqueous solution, as determined by molecular dynamics simulations.

The amphiphilic nature of this compound, with its hydrophobic naphthalene ring and hydrophilic sulphonate-ammonium headgroup, drives its self-assembly in solution. Molecular dynamics simulations can predict the spontaneous aggregation of these molecules into micellar structures at concentrations above a certain threshold, which for this compound is approximately 0.1 M. The self-assembly of similar peptide amphiphiles is driven by a combination of hydrophobic interactions between the nonpolar tails and β-sheet formation of the peptide units, leading to structures like fibers, micelles, or vesicles. nih.gov The process is influenced by factors such as pH, temperature, concentration, and ionic strength. nih.gov

Mechanistic Computational Studies

Computational chemistry provides powerful tools to investigate the reactivity and transformation of molecules like this compound. Through the application of quantum mechanical calculations, researchers can map out the intricate details of chemical reactions, providing insights that are often difficult or impossible to obtain through experimental means alone.

Reaction Pathway Elucidation and Transition State Analysis

The sulfonation of naphthalene is a key process in the synthesis of this compound. Computational studies, often employing Density Functional Theory (DFT), can elucidate the preferred reaction pathways. For instance, DFT calculations at the B3LYP/6-311+G(d,p) level of theory can be used to optimize the molecular geometry and predict electronic properties. Such studies suggest that nucleophilic aromatic substitution is a plausible reaction pathway. The analysis of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) reveals that the HOMO is localized on the naphthalene π-system, while the LUMO is primarily on the sulfonate group, indicating the likely sites of electrophilic and nucleophilic attack.

Transition state analysis is crucial for understanding the kinetics of a reaction. By locating the transition state structures on the potential energy surface, chemists can understand the geometry of the activated complex and the energetic requirements to reach it. For related reactions, such as the addition-elimination reaction of phenyl acetate (B1210297) and hydroxide (B78521) ion, ab initio calculations have been used to locate transition states. acs.org These computational approaches allow for the examination of various possible reaction coordinates and the identification of the most favorable pathway.

Energy Barrier Calculations for Synthetic Processes

A critical aspect of understanding reaction mechanisms is the calculation of energy barriers. These barriers, or activation energies, determine the rate of a chemical reaction. For the synthesis of related sulfonated polymers, computational studies have been employed to understand the energy barriers of different reaction steps. ecust.edu.cn For example, in the synthesis of sulfonated poly(phenyl-alkane)s, a low energy barrier for proton transport was correlated with high ionic conductivity. ecust.edu.cn

In the context of this compound synthesis, which involves the sulfonation of naphthalene followed by neutralization, computational methods can be used to calculate the energy barriers for each step. The initial sulfonation of naphthalene to form naphthalene-1-sulphonic acid and the subsequent neutralization with ammonium hydroxide can be modeled to determine the activation energies. These calculations can help optimize reaction conditions, such as temperature, to favor the desired product and minimize side reactions.

Computational Supramolecular Chemistry

The study of non-covalent interactions is the realm of supramolecular chemistry. Computational methods are indispensable for modeling and understanding the complex interplay of forces that govern the assembly of molecules into larger, organized structures.

Modeling Host-Guest Interactions and Binding Thermodynamics

This compound and its derivatives can participate in host-guest chemistry, where one molecule (the host) encapsulates another (the guest). Computational modeling is a powerful tool to study these interactions. Molecular dynamics (MD) simulations, for instance, can provide a detailed picture of the dynamic behavior of host-guest complexes in solution. nih.gov

These simulations can be used to determine the structure of supramolecular complexes and to analyze the specific interaction energies that contribute to their stability. nih.gov By combining MD simulations with experimental techniques like NMR spectroscopy and microcalorimetry, researchers can gain a comprehensive understanding of the binding thermodynamics. nih.gov For example, in studies of p-sulfonatocalix tsinghua.edu.cnarene with quaternary ammonium cations, MD simulations have been used to elucidate the structure of the resulting supramolecular assemblies. nih.gov Isothermal titration calorimetry (ITC) experiments can provide experimental validation of the binding affinities and stoichiometries predicted by computational models. nih.gov

| Host | Guest | Technique | Key Finding |

| p-Sulfonatocalix tsinghua.edu.cnarene | Me4N+, Et4N+ | MD simulations, Microcalorimetry, NMR | Characterization of supramolecular assembly formation and structure. nih.gov |

| Acyclic Cucurbituril Clip (TrimerTrip) | Cationic Guests | ITC | High-affinity 1:1 binding complexes formed. nih.gov |

| Calkyl-tetrasodiumsulfonatomethyleneresorcinarene | Quaternary Alkyl- and Aryl-ammonium Halides | 1H NMR, DFT | C-H···π interactions are the key driving forces for complexation. acs.org |

Table 1: Examples of Computational and Experimental Studies on Host-Guest Interactions Involving Sulfonates and Ammonium Ions.

Prediction of Non-Covalent Interactions (Hydrogen Bonding, Cation-π)

The stability of the this compound salt itself, as well as its interactions with other molecules, is governed by a network of non-covalent interactions. These include hydrogen bonding and cation-π interactions.

Hydrogen Bonding: The ammonium ion (NH₄⁺) is a strong hydrogen bond donor, while the sulfonate group (-SO₃⁻) is a hydrogen bond acceptor. Computational models, such as molecular dynamics simulations in an aqueous environment, reveal dynamic hydrogen bonding between the ammonium ion and the sulfonate oxygens. These simulations can predict key parameters such as the average bond length and coordination number. For instance, in an aqueous environment, the average bond length between the ammonium nitrogen and sulfonate oxygen is around 2.68 Å, with a coordination number of 3.2. In the solid state, strong, charge-assisted hydrogen bonds (N–H⁺···O⁻–S) are a dominant supramolecular motif. acs.org

| Interaction Type | Donor | Acceptor | Key Characteristics |

| Hydrogen Bonding | Ammonium ion (N-H) | Sulfonate group (S=O) | Dynamic in solution, with an average N-O bond length of ~2.68 Å. |

| Cation-π Interaction | Ammonium ion (NH₄⁺) | Naphthalene π-system | Primarily electrostatic; contributes significantly to binding energy. nih.govbeilstein-journals.org |

Table 2: Key Non-Covalent Interactions in this compound.

Environmental Fate, Transport, and Degradation Mechanisms of Ammonium Naphthalene 1 Sulphonate

Biodegradation Pathways and Microbial Metabolism

The microbial degradation of naphthalenesulfonates is a key process in their removal from the environment. While some microorganisms can completely mineralize these compounds, others only partially break them down, leading to the accumulation of intermediate products. nih.govfrontiersin.org

Aerobic and Anaerobic Degradation Mechanisms

The breakdown of ammonium (B1175870) naphthalene-1-sulphonate can occur under both aerobic (oxygen-rich) and anaerobic (oxygen-deficient) conditions, although the mechanisms and efficiencies differ significantly.

Aerobic Degradation: In the presence of oxygen, microorganisms, particularly bacteria, are the primary drivers of naphthalene (B1677914) sulfonate degradation. nih.govmdpi.com The process is often initiated by a dioxygenase enzyme that hydroxylates the aromatic ring, leading to the formation of a dihydrodiol. frontiersin.orgnih.gov This is followed by the spontaneous elimination of the sulfite (B76179) group to yield 1,2-dihydroxynaphthalene. frontiersin.orgnih.gov This intermediate then enters the classical naphthalene degradation pathway. frontiersin.orgnih.gov Some studies have shown that combined anoxic-aerobic systems can be highly effective in removing naphthalene and its derivatives. doi.orgnih.gov For instance, a sequential anaerobic-anoxic-aerobic fed-batch reactor demonstrated high removal efficiencies for naphthalene, ammonia-N, and sulfate (B86663). doi.org While aerobic degradation is a major removal pathway, some lighter polycyclic aromatic hydrocarbons (PAHs), like naphthalene, can also be subject to volatilization. frontiersin.org

Anaerobic Degradation: Under anaerobic conditions, the degradation of naphthalene and its sulfonated derivatives is also possible, often coupled with sulfate reduction. mdpi.com However, many sulfonated naphthalenes are resistant to anaerobic breakdown. asm.org Some studies have indicated that anaerobic processes are less effective for certain sulfonated compounds. frontiersin.org The initial steps of anaerobic degradation are not as well-elucidated as their aerobic counterparts but are crucial in anoxic environments like sediments. mdpi.com

Enzyme Systems and Catabolic Pathways in Microorganisms

The microbial breakdown of ammonium naphthalene-1-sulphonate relies on a series of specialized enzymes that catalyze its transformation into less complex molecules. The catabolic pathways often merge with the well-established naphthalene degradation pathway after the initial removal of the sulfonate group. ethz.ch

The key enzymatic steps include:

Initial Dioxygenation: The process is typically initiated by a multi-component enzyme system, such as naphthalene dioxygenase, which incorporates molecular oxygen into the naphthalene ring to form a cis-naphthalene dihydrodiol. frontiersin.org

Dehydrogenation: A dehydrogenase enzyme then converts the cis-dihydrodiol to 1,2-dihydroxynaphthalene. frontiersin.org

Desulfonation: The sulfonate group is eliminated as sulfite, a crucial step for further degradation. frontiersin.orgnih.gov

Ring Cleavage: The resulting 1,2-dihydroxynaphthalene is then subject to ring cleavage by a dioxygenase, such as 1,2-dihydroxynaphthalene dioxygenase. nih.gov This opens up the aromatic ring, forming compounds like 2-hydroxychromene-2-carboxylic acid. nih.gov

Further Metabolism: Subsequent enzymatic reactions involving isomerases and aldolases break down the ring cleavage products into smaller molecules like pyruvate (B1213749) and salicylate, which can then enter central metabolic pathways. nih.gov

Interestingly, the enzymes responsible for degrading naphthalene are also often capable of metabolizing naphthalene sulfonates. frontiersin.orgnih.gov Strains of Pseudomonas and Sphingomonas xenophaga BN6 have been identified as key players in the degradation of substituted naphthalenesulfonates, employing pathways similar to those for naphthalene. nih.govnih.gov

Role of Microbial Consortia in Naphthalene Sulfonate Degradation

The complete mineralization of complex compounds like this compound is often achieved not by a single microbial species, but by a cooperative community, or consortium, of different microorganisms. nih.govfrontiersin.org These consortia can be more robust and adaptable to environmental changes than single strains. frontiersin.org

In these consortia, different members may carry out complementary metabolic tasks. nih.gov For example, one bacterial species might be responsible for the initial desulfonation and partial degradation of the naphthalene ring, producing intermediate compounds. frontiersin.orgnih.gov These intermediates, which might be dead-end metabolites for the first organism, can then be utilized and further degraded by other members of the consortium. frontiersin.orgnih.gov This division of labor prevents the accumulation of potentially toxic intermediates and allows for the complete breakdown of the parent compound. frontiersin.org

Studies have demonstrated the effectiveness of mixed bacterial cultures in degrading various pollutants, including naphthalene and its derivatives. nih.govresearchgate.net For instance, a consortium containing Sphingomonas xenophaga BN6 was shown to mineralize 6-aminonaphthalene-2-sulfonate. nih.gov The use of microbial consortia is seen as a promising strategy for the bioremediation of sites contaminated with complex organic pollutants. frontiersin.org

Identification of Biodegradation Intermediates and Products

The primary intermediate formed after the initial enzymatic attack is 1,2-dihydroxynaphthalene , which is generated following the removal of the sulfonate group. frontiersin.orgnih.gov This compound is a central intermediate that links the degradation of naphthalene sulfonates to the classical naphthalene catabolic pathway. ethz.ch

From 1,2-dihydroxynaphthalene, the pathway can proceed through several other intermediates, including:

2-hydroxychromene-2-carboxylic acid nih.gov

trans-o-hydroxybenzylidene pyruvate nih.gov

Salicylaldehyde nih.gov

Gentisate frontiersin.orgnih.gov

In some cases, particularly with substituted naphthalenesulfonates, intermediates like aminosalicylates and hydroxysalicylates may be produced and excreted by one organism, to be further metabolized by others in a consortium. frontiersin.orgnih.gov The specific intermediates formed can depend on the microbial species involved and the specific structure of the naphthalenesulfonate. For instance, during the degradation of naphthalene-2-sulfonate (B94788) by Sphingomonas xenophaga BN6, redox-active intermediates such as 4-amino-1,2-naphthoquinone and 4-ethanolamino-1,2-naphthoquinone have been identified. asm.org

Environmental Persistence and Resistance to Degradation

Despite the existence of microbial degradation pathways, this compound and related compounds can exhibit significant persistence in the environment. researchgate.net Their resistance to breakdown is influenced by a combination of their chemical structure and various environmental factors.

Factors Influencing Biodegradation Resistance (e.g., Sulfonate Group Stability)

Several factors contribute to the persistence of naphthalenesulfonates in the environment:

Sulfonate Group Stability: The sulfonic acid group is inherently xenobiotic, meaning it is foreign to natural biological systems, and its C-S bond is very stable, making it resistant to enzymatic cleavage. d-nb.info This stability is a major reason for the persistence of many sulfonated aromatic compounds.

Number and Position of Sulfonate Groups: The number of sulfonate groups on the naphthalene ring significantly affects biodegradability. Disulfonated naphthalenes are generally more resistant to degradation than their monosulfonated counterparts. frontiersin.orgnih.govresearchgate.net The position of the sulfonate group also plays a role in the rate and pathway of degradation.

Environmental Conditions: Factors such as pH, temperature, and the availability of other nutrients can influence the activity of microbial populations and their degradative enzymes. nih.govnih.govresearchtrend.net For example, extreme pH or temperature can inhibit microbial growth and slow down the degradation process. researchtrend.net

Bioavailability: The extent to which microorganisms can access and take up the compound affects its degradation rate. Factors like adsorption to soil or sediment particles can reduce the bioavailability of naphthalenesulfonates.

Presence of Other Pollutants: The presence of other toxic compounds or more easily degradable carbon sources can sometimes inhibit the breakdown of naphthalenesulfonates. nih.gov

The following table summarizes key research findings on the degradation of naphthalenesulfonates:

| Microorganism/System | Compound(s) Degraded | Key Findings | Reference(s) |

| Pseudomonas spp. (strains A3, C22) | Naphthalene sulfonates | Initiate metabolism via double hydroxylation and elimination of the sulfite group. | nih.gov, frontiersin.org |

| Sphingomonas xenophaga BN6 | Amino- and hydroxynaphthalene-2-sulfonates | Partially degrades compounds, excreting amino- and hydroxysalicylates. | nih.gov |

| Mixed bacterial consortium | Amino- and hydroxy-naphthalene sulfonic acids | Complete degradation through complementary catabolic pathways. | nih.gov, frontiersin.org |

| Anaerobic-anoxic-aerobic sequential fed-batch reactor | Naphthalene, Ammonia-N, Sulfate | High removal efficiencies for all three components. | doi.org |

| Pseudomonas aeruginosa | Naphthalene | Optimal degradation at pH 8.0 and 27°C. | nih.gov |

Refractory Behavior in Wastewater Treatment Plants

Naphthalenesulfonates, including this compound, are known for their recalcitrant nature in conventional wastewater treatment systems. researchgate.netresearchgate.net These compounds are often resistant to biodegradation, a characteristic attributed to the stable aromatic ring structure. researchgate.net While some specialized bacterial strains have been shown to degrade certain naphthalenesulfonates under laboratory conditions, standard activated sludge processes in municipal and industrial wastewater treatment plants often exhibit low removal efficiency. nih.govresearchgate.net

The term "refractory" in this context describes substances that are resistant to biological and chemical degradation processes typically employed in wastewater treatment. The low biodegradability of these compounds means they can pass through treatment facilities largely unchanged, leading to their discharge into receiving water bodies. researchgate.netresearchgate.net Research has shown that while some adapted microbial communities can utilize naphthalenesulfonates, the process can be slow and incomplete. researchgate.net For instance, studies on complex mixtures of naphthalenesulfonic acids in two-stage biological treatment plants showed that while significant degradation could be achieved with specialized and adapted microorganisms, some components, particularly disulphonic acids, remained non-biodegradable. researchgate.net The presence of high concentrations of inorganic salts, often found in industrial wastewater, can further inhibit the biological degradation of these recalcitrant substances. researchgate.net